Stearic acid, compound with triethylamine (1:1)

Description

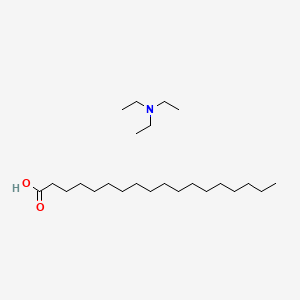

Stearic acid (C18H36O2), a saturated long-chain fatty acid, forms a 1:1 ionic complex with triethylamine (N(C2H5)3), resulting in triethylammonium stearate. This compound is synthesized by reacting stearic acid with triethylamine in stoichiometric proportions, typically in organic solvents such as chloroform or tetrahydrofuran (THF) . The reaction neutralizes the carboxylic acid group of stearic acid, forming a water-soluble ammonium salt that enhances solubility in polar solvents compared to free stearic acid .

Applications of this compound span organic synthesis, pharmaceuticals, and nanotechnology. For instance, it serves as a surfactant in nanoparticle formulations (e.g., methotrexate-loaded solid lipid nanoparticles) and facilitates phase-transfer reactions in membrane separation technologies . Its ionic nature also enables efficient purification of fatty acids via nanofiltration .

Propriétés

IUPAC Name |

N,N-diethylethanamine;octadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTMSMWYJXKBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936631 | |

| Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16207-83-3 | |

| Record name | Octadecanoic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16207-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid, compound with triethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016207833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, compound with triethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid, compound with triethylamine (1:1), typically involves the direct reaction of stearic acid with triethylamine. The reaction is carried out by mixing stearic acid and triethylamine in a 1:1 molar ratio, usually at elevated temperatures to ensure complete reaction. The mixture is then allowed to cool, forming the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of catalysts to speed up the reaction and improve selectivity. For example, zirconium sulfate supported on SBA-15 mesoporous molecular sieve has been used as a catalyst for the esterification of stearic acid with triethanolamine, which is a similar process .

Analyse Des Réactions Chimiques

Types of Reactions

Stearic acid, compound with triethylamine (1:1), can undergo various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Neutralization: Reaction with acids to form salts.

Oxidation: Reaction with oxidizing agents to form carboxylic acids.

Common Reagents and Conditions

Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid or phosphorous acid.

Neutralization: Involves acids like hydrochloric acid or sulfuric acid.

Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Esterification: Produces esters and water.

Neutralization: Produces salts and water.

Oxidation: Produces carboxylic acids and water.

Applications De Recherche Scientifique

Chemical Properties and Formation

Chemical Structure : TEA-stearate is formed through the neutralization of stearic acid (a saturated fatty acid) with triethylamine (an organic base). The resulting salt exhibits unique properties that enhance its utility in formulations.

Molecular Composition :

- Stearic Acid : C18H36O2

- Triethylamine : C6H15N

- TEA-Stearate : A complex of these two components, typically represented as C18H37NO2.

The interaction between these compounds results in a surfactant with both hydrophilic and lipophilic characteristics, making it effective in emulsifying and stabilizing mixtures of oil and water.

Cosmetics and Personal Care Products

TEA-stearate is widely used in the formulation of cosmetic products due to its emulsifying properties. It helps to stabilize emulsions by reducing surface tension between oil and water phases.

Case Study: Emulsion Stability

A study investigated the effect of varying concentrations of stearic acid and TEA on the physical properties of cosmetic emulsions using coconut oil as a base. Results showed that increasing stearic acid concentration improved viscosity and reduced droplet size, enhancing emulsion stability .

| Concentration of Stearic Acid (%) | Viscosity (cP) | Droplet Size (μm) |

|---|---|---|

| 4 | 150 | 20 |

| 8 | 300 | 15 |

| 12 | 450 | 10 |

Pharmaceutical Formulations

In pharmaceuticals, TEA-stearate is utilized as an emulsifier and stabilizer in ointments and creams. Its ability to enhance the solubility of active ingredients makes it valuable in drug delivery systems.

Case Study: Drug Delivery

Research indicated that formulations containing TEA-stearate improved the bioavailability of certain hydrophobic drugs by facilitating their dispersion in aqueous solutions .

Industrial Applications

TEA-stearate serves as a surfactant in various industrial applications, including:

- Coatings : Used as an additive to improve the spreadability and adhesion of paints.

- Cleaning Agents : Acts as a surfactant in formulations designed for cleaning surfaces by enhancing the wetting properties.

Food Industry

Both stearic acid and triethylamine are recognized as Generally Recognized As Safe (GRAS) by the FDA for use in food applications. TEA-stearate can be employed as an emulsifier in food products, aiding in the stabilization of fats and oils .

Mécanisme D'action

The mechanism of action of stearic acid, compound with triethylamine (1:1), involves its interaction with various molecular targets. In esterification reactions, it acts as a reactant that forms esters through the nucleophilic attack of the alcohol on the carbonyl carbon of the stearic acid. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Biological Effects: In HAECs, stearic acid induces pro-inflammatory responses (e.g., ICAM-1 expression) that are mitigated by oleic acid via competitive incorporation into phospholipids and triglycerides . Triethylammonium stearate’s biological impact remains understudied but may differ due to its ionic nature.

- Synthetic Efficiency: Triethylamine is superior to tertiary amines in catalyzing stearic acid activation, requiring at least 3 equivalents for optimal yields .

Activité Biologique

Stearic acid, a saturated fatty acid, is commonly used in various industrial applications, including cosmetics and pharmaceuticals. When combined with triethylamine (TEA), a tertiary amine, it forms a compound that exhibits unique biological activities. This article explores the biological activity of the stearic acid and triethylamine complex, focusing on its physicochemical properties, toxicity, and potential applications.

Stearic Acid (C18H36O2)

- Molecular Weight: 284.48 g/mol

- Melting Point: 69.6 °C

- Boiling Point: 361 °C

- Density: 0.93 g/cm³

Triethylamine (C6H15N)

- Molecular Weight: 101.19 g/mol

- Melting Point: -115 °C

- Boiling Point: 89 °C

- Density: 0.726 g/cm³

The combination of stearic acid with triethylamine results in a compound that can form emulsions and has surfactant properties due to the amphiphilic nature of the resulting stearate salt.

1. Cytotoxicity and Toxicological Studies

Stearamide, a derivative of stearic acid, has been shown to exhibit cytotoxic and ichthytoxic activities. In studies involving various cell lines, stearamide demonstrated significant cytotoxic effects, indicating potential applications in cancer therapy or as a biocide in aquatic environments .

Case Study: Developmental Toxicity Evaluation

A study evaluated the developmental toxicity of compounds derived from triethylamine, revealing maternal toxicity at high doses. The no-observed-effect levels (NOEL) for developmental toxicity were determined to be 100 mg/kg body weight/day for both triethylamine and its derivatives . These findings suggest that while the compound may have beneficial uses, careful consideration of dosage is crucial to avoid adverse effects.

2. Emulsification Properties

The stearic acid and triethylamine complex serves as an effective emulsifier in cosmetic formulations. Research indicates that increasing the concentration of stearic acid enhances the viscosity of emulsions while reducing droplet size, which is essential for stability in cosmetic products . The emulsifying action is attributed to the formation of TEA stearate, which stabilizes oil-water mixtures by reducing surface tension.

Toxicity Profile

| Compound | Acute Toxicity | Chronic Toxicity | NOEL (mg/kg bw/day) |

|---|---|---|---|

| Triethylamine | Irritating vapors; may cause respiratory issues | Maternal toxicity observed | 30 |

| Stearamide | Cytotoxic effects on cell lines | Ichthytoxic effects noted | Not established |

Research Findings

Recent research highlights the significance of temperature and aging on the toxicity profiles of compounds containing fatty acids like stearic acid. For instance, studies have shown that glyphosate's toxicity can be affected by environmental conditions, which may also apply to formulations containing stearic acid and triethylamine .

Q & A

Q. Q1. What are the optimal conditions for synthesizing the 1:1 stearic acid-triethylamine complex, and how is yield calculated?

The complex is synthesized via a one-step method involving direct reaction of stearic acid with triethylamine. Critical parameters include:

- Molar ratio : A slight excess of triethylamine (e.g., 0.21 mol TEA to 0.19 mol stearic acid) ensures complete salt formation .

- Temperature : Reaction at 100°C for 24 hours under reflux, followed by vacuum evaporation at 40°C to remove unreacted reagents .

- Yield calculation : Determined gravimetrically after purification. Excess triethylamine improves conversion but requires careful removal to avoid contamination.

Reaction Mechanism and Catalytic Roles

Q. Q2. How does triethylamine facilitate amide bond formation between stearic acid and amines?

Triethylamine acts as both a base and a catalyst:

- Deprotonation : Neutralizes HCl generated during acyl chloride formation (e.g., stearic acid → stearoyl chloride via thionyl chloride) .

- Catalytic enhancement : In coupling reactions (e.g., stearoyl chloride + glycine), triethylamine improves yields by stabilizing intermediates. Substituting DMF with triethylamine and pyridine increases coupling efficiency from <20% to >50% .

- Side reactions : Excess triethylamine may form quaternary salts, necessitating stoichiometric optimization .

Analytical Techniques for Complex Characterization

Q. Q3. What analytical methods validate the structure and purity of the stearic acid-triethylamine complex?

- FT-IR : Confirms salt formation via shifts in carboxylate (COO⁻) stretching (~1550–1650 cm⁻¹) and amine (N⁺–H) vibrations .

- NMR : ¹H NMR identifies proton environments (e.g., methyl groups of triethylamine at δ ~1.0 ppm; stearic acid chain protons at δ ~1.2–1.6 ppm). ¹³C NMR resolves carbonyl carbon shifts (e.g., COO⁻ at ~175 ppm) .

- Gravimetric analysis : Quantifies residual reactants after vacuum drying .

Stoichiometric and Stability Considerations

Q. Q4. How does the molar ratio of triethylamine to stearic acid affect reaction outcomes?

- 1:1 ratio : Ideal for salt formation ([RCOO⁻][HN⁺(C₂H₅)₃]), minimizing side products like quaternary ammonium salts .

- Excess triethylamine : Enhances reaction rates but complicates purification. For example, in amidation, >1.5 equivalents of TEA reduced yields due to competing side reactions .

- Acidic conditions : Triethylamine’s basicity (pKₐ ~10.75) stabilizes the complex in neutral to mildly acidic media but decomposes under strong acidic conditions .

Advanced Applications in Material Science

Q. Q5. How does the stearic acid-triethylamine complex interact with nanomaterials in synthesis?

- Template role : In copper nanoparticle synthesis, the complex stabilizes copper stearate intermediates, enabling controlled thermal decomposition (e.g., color transitions from blue to transparent at 231°C) .

- Membrane studies : Triethylamine forms fatty acid salts for diffusion experiments. NMR tracks permeation rates across epoxy membranes, with stearic acid showing lower mobility than shorter-chain acids .

Challenges in Reaction Optimization

Q. Q6. What are common pitfalls in synthesizing derivatives of the stearic acid-triethylamine complex?

- Byproduct formation : Incomplete removal of triethylamine hydrochloride (TEA·HCl) can contaminate products. Use of scavengers like MgSO₄ or NaHCO₃ is recommended .

- Low yields in amidation : Direct coupling of stearic acid with amines often requires activated intermediates (e.g., acyl chlorides). Ethyl chloroformate/TEA systems achieved only 22% yield, suggesting alternative coupling reagents (e.g., TBTU) .

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility but may require post-reaction removal via distillation or chromatography .

Comparative Studies with Alternative Bases

Q. Q7. How does triethylamine compare to other bases (e.g., pyridine, NaOH) in stearic acid reactions?

- Basicity : Triethylamine (pKₐ 10.75) outperforms pyridine (pKₐ 5.23) in deprotonating stearic acid (pKₐ ~4.9) but is weaker than NaOH. This balance prevents saponification in non-aqueous systems .

- Steric effects : Bulky tertiary amines like TEA reduce nucleophilic interference in acyl chloride reactions compared to smaller bases (e.g., NH₃) .

- Cost and safety : Triethylamine is volatile and flammable, requiring inert atmospheres, whereas NaOH poses corrosivity risks .

Methodological Innovations and Future Directions

Q. Q8. What emerging techniques address analytical challenges in studying this complex?

- In situ NMR : Monitors real-time salt formation and degradation under varying pH/temperature .

- Computational modeling : Predicts stability of the complex in solvent systems (e.g., DCM vs. chloroform) using DFT calculations .

- High-throughput screening : Automated platforms optimize molar ratios and catalysts for derivatives like stearoyl-glycine amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.